molecular formula C19H21NO4 B13471210 (2R)-2-[(Tert-butoxy)carbonylamino]-2-(3-phenylphenyl)acetic acid

(2R)-2-[(Tert-butoxy)carbonylamino]-2-(3-phenylphenyl)acetic acid

Cat. No.: B13471210
M. Wt: 327.4 g/mol
InChI Key: RJTXETFYHAYURU-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-2-(3-phenylphenyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(3-phenylphenyl)acetic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar protection and deprotection strategies. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-2-(3-phenylphenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-2-(3-phenylphenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(3-phenylphenyl)acetic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during synthetic transformations and can be removed under acidic conditions to reveal the free amine

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-2-(3-phenylphenyl)acetic acid is unique due to its biphenyl moiety, which can impart distinct chemical and physical properties compared to other Boc-protected amino acids

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(3-phenylphenyl)acetic acid

InChI

InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-16(17(21)22)15-11-7-10-14(12-15)13-8-5-4-6-9-13/h4-12,16H,1-3H3,(H,20,23)(H,21,22)

InChI Key

RJTXETFYHAYURU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC(=C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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